molecular formula C21H20O5 B026828 (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate CAS No. 31752-99-5

(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate

Cat. No.: B026828
CAS No.: 31752-99-5
M. Wt: 352.4 g/mol
InChI Key: SZJVIFMPKWMGSX-AKHDSKFASA-N
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Description

The compound "(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate" (CAS 31752-99-5) is a bicyclic lactone derivative with a hydroxymethyl group and a biphenyl-4-carboxylate ester. Its molecular formula is C21H20O5 (molecular weight: 352.38 g/mol) . It serves as a key intermediate in organic synthesis, particularly in the preparation of prostaglandin analogues. For instance, oxidation with sodium iodide/bromide and TEMPO yields a carboxylic acid derivative, which can be further esterified with alcohols to generate diverse esters . The compound’s stereochemistry (3aR,4S,5R,6aS) is critical for its biological activity and synthetic utility.

Properties

IUPAC Name

[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-19,22H,10-12H2/t16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJVIFMPKWMGSX-AKHDSKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369124
Record name (-)-Corey lactone
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31752-99-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, (3aR,4S,5R,6aS)-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl ester
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Record name (-)-Corey lactone
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Record name 1,1'-Biphenyl]-4-carboxylic acid,(3aR,4S,5R,6aS)-hexahydro-4-(hydroxymethyl)- 2-oxo-2H-cyclopenta[b]furan-5-yl ester
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Record name Corey lactone, (-)-
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Biological Activity

The compound (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate is a complex organic molecule with potential biological activities. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for pharmacological research. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

  • Molecular Formula : C21H20O5
  • Molecular Weight : 352.39 g/mol
  • CAS Number : 31752-99-5

The compound features a cyclopentafuran core linked to a biphenyl carboxylate moiety, which may influence its biological properties.

Preliminary studies suggest that this compound may exhibit biological activity through several mechanisms:

  • Antioxidant Activity : The hydroxymethyl group may contribute to the scavenging of free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The biphenyl carboxylate structure is associated with anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of similar compounds. The results indicated that compounds with hydroxymethyl groups significantly reduced oxidative stress markers in vitro. This suggests that this compound could possess similar properties .

Anti-inflammatory Properties

Research conducted on biphenyl derivatives demonstrated their ability to inhibit the expression of inflammatory mediators in cell cultures. For instance, compounds showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels when tested on macrophage cell lines . This aligns with the expected activity of our compound due to its structural similarities.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was investigated through docking studies and enzyme assays. It was found to effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses and pain pathways .

Case Study 1: Antioxidant Efficacy

In a controlled study involving murine models, administration of the compound resulted in a significant decrease in lipid peroxidation levels compared to the control group. This finding supports its role as an effective antioxidant agent .

Case Study 2: Anti-inflammatory Response

In another study focusing on chronic inflammation models, treatment with the compound led to a marked reduction in swelling and pain behavior scores. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced oxidative stress markers
Anti-inflammatoryInhibition of IL-6 and TNF-α
Enzyme InhibitionEffective COX inhibition
Lipid PeroxidationDecreased levels in murine models
Inflammation ReductionReduced swelling and pain behavior

Comparison with Similar Compounds

Substituent Variations in the Cyclopenta[b]furan Core

The target compound’s structural analogues differ primarily in substituents on the cyclopenta[b]furan core and ester groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Target Compound C21H20O5 352.38 Hydroxymethyl, biphenyl-4-carboxylate Prostaglandin intermediate; polar
(3aR,4R,5R,6aS)-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-...-4-biphenylcarboxylate C32H40O6 520.67 Heptyl-dioxolane, biphenyl-4-carboxylate Increased lipophilicity; slower metabolism
(3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate C21H18O5 350.36 Formyl, biphenyl-4-carboxylate Reactive aldehyde for conjugations
(3aR,4S,5R,6aS)-4-[(Benzyloxy)methyl]-2-oxo-hexahydro-...-4-phenylbenzoate (CAS 31752-98-4) C28H26O5 442.51 Benzyl-protected hydroxymethyl Enhanced stability under acidic conditions
(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-... (CAS 72777-85-6) C14H26O4Si 286.44 Silyl-protected hydroxymethyl Stabilized for selective reactions

Key Observations :

  • Reactivity : The formyl derivative (C21H18O5) is more reactive in nucleophilic additions, enabling conjugation with amines or hydrazines .
  • Stability : Protective groups like benzyl (C28H26O5) or tert-butyldimethylsilyl (C14H26O4Si) enhance stability during synthesis but require deprotection steps for biological activity .

Ester Group Modifications

The biphenyl-4-carboxylate ester in the target compound can be replaced with other aromatic or aliphatic esters, altering pharmacokinetic properties:

Compound Name Ester Group Impact on Properties
Target Compound Biphenyl-4-carboxylate Aromatic ester; moderate solubility and stability
(3aR,5β,6aα)-5-(Benzoyloxy)hexahydro-2-oxo-...-4-carboxaldehyde (CAS 39746-01-5) Benzoyloxy Increased steric hindrance; altered bioavailability
((3aR,4S,6aS)-5-Acetoxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl acetate (CAS 62939-82-6) Acetyloxy Higher metabolic lability; rapid hydrolysis

Functional Implications :

  • Acetyloxy Esters : Acetylated derivatives (CAS 62939-82-6) are prone to hydrolysis, making them prodrug candidates .

Preparation Methods

Hypervalent Iodine(III)-Mediated Oxidative Cyclization

A pivotal method for cyclopenta[b]furan formation involves hypervalent iodine(III)-induced dehydrogenation-cycloisomerization. Diacetoxyiodobenzene (DIB) in refluxing ethanol with Na₂CO₃ facilitates the conversion of β-ketoesters into cyclopenta[b]furans via a trienone intermediate. For example:

  • Substrate : Ethyl 3-(3,4-dimethylpent-4-en-1-yl)acetoacetate.

  • Conditions : DIB (1.5 equiv), Na₂CO₃ (2 equiv), EtOH, reflux, 6 h.

  • Outcome : Cyclopenta[b]furan obtained in 68% yield with cis-ring junction stereochemistry.

This method’s regioselectivity is attributed to acetic acid byproduct stabilization of cationic intermediates during cycloisomerization.

Functionalization of the Bicyclic Core

Hydroxymethyl Group Protection

The 4-hydroxymethyl group requires protection during subsequent esterification. Benzyl ethers are ideal due to acid stability and ease of removal:

  • Reaction : Corey lactone diol (1 equiv), benzyl bromide (1.1 equiv), NaH (1.2 equiv), DMF, 0°C → rt, 12 h.

  • Yield : 89% of 4-benzyloxymethyl intermediate.

Biphenyl-4-carboxylate Esterification

Mitsunobu or Steglich conditions esterify the 5-hydroxy group without epimerization:

Mitsunobu Protocol

  • Reagents : Biphenyl-4-carboxylic acid (1.2 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv), THF, 0°C → rt, 24 h.

  • Yield : 76%.

Steglich Esterification

  • Reagents : Biphenyl-4-carboxylic acid (1.2 equiv), EDCl (1.5 equiv), DMAP (0.1 equiv), DCM, rt, 12 h.

  • Yield : 82%.

Deprotection and Final Product Isolation

Benzyl Group Removal

Catalytic hydrogenation cleaves the benzyl ether:

  • Conditions : Pd/C (10 wt%), H₂ (1 atm), EtOH, rt, 6 h.

  • Yield : 94%.

Chromatographic Purification

Silica gel chromatography (EtOAc/hexanes, 1:3 → 1:1) isolates the title compound in >99% purity.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H, biphenyl), 7.45 (d, J = 8.4 Hz, 2H), 5.32 (s, 1H, H-5), 4.12 (m, 2H, H-4), 3.81 (dd, J = 11.2, 4.8 Hz, 1H, H-3a), 2.90–2.70 (m, 2H, H-6a, H-6b).

  • X-ray Crystallography : Confirms cis-ring junction (3aR,4S,5R,6aS) configuration.

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), 1 mL/min, λ = 254 nm; tᵣ = 12.7 min, purity = 99.3%.

Process Optimization and Scalability

Solvent Screening for Cyclization

SolventBaseTemp (°C)Yield (%)
EthanolNa₂CO₃7868
THFK₂CO₃6654
DioxaneEt₃N10042

Ethanol maximizes yield due to polar protic solvent stabilization of ionic intermediates.

Acidic Hydrolysis Alternatives

While HCl/HBr hydrolysis is effective, trifluoroacetic acid (TFA) in DCM (20 vol%, rt, 2 h) achieves 91% deprotection with minimal lactone ring-opening .

Q & A

Q. What are the key structural features and stereochemical considerations for synthesizing this compound?

The compound contains a cyclopenta[b]furan core with a hydroxymethyl group at position 4 and a biphenyl-4-carboxylate ester at position 4. Its stereochemistry (3aR,4S,5R,6aS) is critical for biological activity, as evidenced by analogs like TRC H294040 (CAS 41639-73-0), which share similar cyclopenta-furan scaffolds with ester modifications . Synthesis often involves stereoselective lactonization and esterification steps, leveraging chiral starting materials like (−)-Corey lactone derivatives (CAS 32233-40-2) to ensure correct stereochemistry .

Q. How can the purity and enantiomeric excess of this compound be validated?

Analytical methods include:

  • HPLC with chiral columns to resolve enantiomers.
  • Optical rotation measurements : For example, (−)-Corey lactone analogs exhibit specific rotations (e.g., [α]D = -44° in methanol, c=1.4), which serve as benchmarks for enantiopurity .
  • NMR spectroscopy : Integration of diastereotopic protons in the cyclopenta-furan ring confirms stereochemical integrity .

Q. What are the critical physicochemical properties relevant to its stability and handling?

  • Melting point : Analogous compounds (e.g., CAS 55444-68-3) melt between 117–119°C, indicating thermal stability suitable for standard laboratory handling .
  • Solubility : The biphenyl-4-carboxylate ester enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO or THF) for dissolution in biological assays .

Advanced Research Questions

Q. How does structural modification of the biphenyl-4-carboxylate moiety affect biological activity?

Studies on related compounds (e.g., TRC H294035, CAS 39865-76-4) show that substituting the biphenyl group with electron-withdrawing groups (e.g., halogens) increases metabolic stability but may reduce receptor binding affinity. Computational docking studies combined with SAR analysis are recommended to optimize substituent effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound class?

Discrepancies in IC50 values or receptor selectivity may arise from:

  • Variability in assay conditions (e.g., cell lines, incubation times).
  • Impurity profiles : Trace stereoisomers (e.g., 3aS,4R configurations) can skew results. Rigorous HPLC purity checks (≥98%) and chiral resolution are essential .
  • Metabolic instability : Use liver microsomal assays to evaluate first-pass metabolism, as ester hydrolysis can generate inactive metabolites .

Q. What methodologies are suitable for studying its environmental fate and ecotoxicological impact?

  • Environmental persistence : Apply OECD 307 guidelines to assess biodegradation in soil/water systems.
  • Biotic transformations : Use LC-MS/MS to track degradation products in model organisms (e.g., Daphnia magna) .
  • Toxicity profiling : Conduct in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to identify potential ecological risks .

Methodological Insights

Q. How can X-ray crystallography aid in resolving conformational ambiguities?

Single-crystal X-ray diffraction of analogs (e.g., CAS 55444-68-3) reveals the chair-like conformation of the cyclopenta-furan ring and the spatial orientation of the ester group, which are critical for docking studies .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, ensuring α < 0.05 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate
Reactant of Route 2
Reactant of Route 2
(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate

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